PQR620

CNS penetration brain:plasma ratio epilepsy

PQR620 is an ATP-competitive, brain-penetrant mTORC1/2 inhibitor with a brain:plasma ratio of ~1.6—outperforming rapalogs (ratio <0.02) for CNS studies. It achieves >1000-fold selectivity for mTOR over PI3Kα and potently suppresses both mTORC1 (pS6 IC50=0.1 µM) and mTORC2 (pAkt IC50=0.2 µM). This tool enables complete pathway blockade in epilepsy, TSC, Huntington's, and oncology models without rapalog-related immunosuppression or feedback activation. Choose PQR620 when brain target engagement and dual mTORC1/2 inhibition are essential.

Molecular Formula C21H25F2N7O2
Molecular Weight 445.47
Cat. No. B1574294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePQR620
Molecular FormulaC21H25F2N7O2
Molecular Weight445.47
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PQR620 mTORC1/2 Inhibitor for Cancer and Neurological Research: Procurement and Scientific Overview


PQR620 is a synthetic organic, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, targeting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) [1]. It is a 1,3,5-triazine derivative designed as a brain-penetrant, orally bioavailable small molecule for preclinical research in oncology and central nervous system disorders [1]. PQR620 was developed by PIQUR Therapeutics as a more effective alternative to rapalogs (sirolimus, everolimus, temsirolimus) which show only modest overall response rates in solid tumors [2].

Why Generic mTOR Inhibitor Substitution Fails: The Unique Pharmacological Profile of PQR620


Substituting PQR620 with generic mTOR inhibitors such as rapamycin, everolimus, or other ATP-competitive analogs like AZD8055 is scientifically unjustified due to profound differences in brain penetration, target selectivity, and tolerability. Rapalogs like everolimus exhibit poor brain penetration (brain:plasma ratio of 0.016) and are associated with immunosuppression and feedback loop activation, limiting their therapeutic window in CNS indications [1]. In contrast, PQR620 achieves a brain:plasma ratio of approximately 1.6 and demonstrates >1000-fold selectivity for mTOR over PI3Kα, a critical safety feature absent in less selective dual PI3K/mTOR inhibitors [2]. These quantitative disparities directly impact experimental outcomes and procurement decisions for research programs targeting brain disorders or requiring sustained mTORC1/2 blockade with minimal off-target effects.

PQR620 Quantitative Evidence: Head-to-Head Comparisons for Informed Procurement


Superior Brain Penetration: PQR620 vs. Rapamycin and Everolimus

PQR620 demonstrates vastly superior brain penetration compared to the clinically used rapalogs rapamycin and everolimus. In C57BL/6J mice, PQR620 achieved a brain:plasma ratio of approximately 1.6, whereas rapamycin and everolimus exhibited ratios of only 0.0057 and 0.016, respectively [1][2]. This represents a >100-fold improvement over rapamycin and a 100-fold improvement over everolimus, enabling effective CNS target engagement at well-tolerated doses [1].

CNS penetration brain:plasma ratio epilepsy neurological disorders

Exceptional Kinase Selectivity: PQR620 vs. PI3Kα and 456 Other Kinases

PQR620 exhibits exquisite selectivity for mTOR over related and unrelated kinases. In enzymatic binding assays, PQR620 displayed >1000-fold selectivity for mTOR (Ki = 10.8 nM) over PI3K p110α (Ki = 4.2 µM) . Furthermore, at a concentration of 10 µM, PQR620 showed no significant inhibition against a panel of 456 other kinases, confirming a clean selectivity profile . This contrasts with dual PI3K/mTOR inhibitors like PQR530, which target both pathways, and less selective ATP-competitive mTOR inhibitors such as AZD8055 .

kinase selectivity PI3Kα off-target safety profile

Dual mTORC1/mTORC2 Inhibition: Superior to Rapamycin in Apoptosis and Protein Clearance

Unlike rapalogs (rapamycin, everolimus), which allosterically inhibit only mTORC1, PQR620 is an ATP-competitive inhibitor that potently blocks both mTORC1 and mTORC2 [1]. In A2058 melanoma cells, PQR620 inhibited phosphorylation of mTORC1 downstream marker S6 (pSer235/236) with an IC50 of 0.1 µM and mTORC2 downstream marker Akt (pSer473) with an IC50 of 0.2 µM . Rapalogs are known to be less efficient in inducing autophagy and reducing protein levels and aggregates than ATP-competitive mTOR inhibitors due to their inability to inhibit mTORC2 [1].

mTORC1 mTORC2 autophagy apoptosis protein aggregates

In Vivo Antitumor Efficacy in Lymphoma: PQR620 Single-Agent Activity vs. Combination with Venetoclax

PQR620 demonstrates significant single-agent antitumor activity in lymphoma models, with a median IC50 of 250 nM across 56 lymphoma cell lines after 72 hours of exposure [1]. In xenograft models of germinal center B-cell-like diffuse large B-cell lymphoma (GCB-DLBCL), PQR620 exhibited in vivo tumor growth inhibition, and the combination with the BCL2 inhibitor venetoclax showed stronger anti-tumor activity than either single agent . While direct comparator data for rapalogs in this specific panel are not available, rapalogs have shown only moderate preclinical and clinical anti-lymphoma activity [1].

lymphoma xenograft DLBCL combination therapy BCL2

Enhanced Tolerability and Safety Profile: PQR620 vs. Rapalogs in Chronic Dosing

In preclinical safety assessments, PQR620 demonstrated excellent tolerability compared to rapalogs. In mice, the maximum tolerated dose (MTD) of PQR620 was 150 mg/kg [1]. In a 14-day GLP toxicology study in rats, the MTD was 30 mg/kg, with only minor toxicities such as dose-related changes in body weight and blood count [1]. Importantly, PQR620 did not affect plasma insulin levels, a common adverse effect associated with rapalogs [1]. In epilepsy models, the novel 1,3,5-triazine derivatives including PQR620 exhibited excellent tolerability compared to rapalogs, which are limited by immunosuppression and poor brain penetration [2].

tolerability safety immunosuppression MTD chronic dosing

Optimal Research and Industrial Application Scenarios for PQR620 Procurement


CNS Disorder Modeling Requiring High Brain Exposure

PQR620 is the preferred mTOR inhibitor for research on neurological disorders such as epilepsy, tuberous sclerosis complex (TSC), and Huntington's disease due to its exceptional brain penetration (brain:plasma ratio ~1.6) [1]. In a mouse model of chronic epilepsy, PQR620 significantly increased the electroconvulsive seizure threshold at tolerable doses, with an effect more marked in epileptic than nonepileptic mice, matching the efficacy of the antiepileptic drug levetiracetam [1]. Additionally, PQR620 reduced huntingtin protein levels in cellular models of Huntington's disease [2]. For studies where brain target engagement is critical, PQR620 outperforms rapalogs such as everolimus, which exhibit brain:plasma ratios <0.02 [1].

mTOR Pathway Research Requiring Dual mTORC1/mTORC2 Inhibition

For experiments demanding complete suppression of mTOR signaling, including mTORC2-dependent processes such as Akt phosphorylation (IC50 = 0.2 µM in A2058 cells), PQR620 provides a mechanistic advantage over rapalogs, which only inhibit mTORC1 [1]. This is particularly relevant for studies on autophagy induction, protein aggregate clearance, and resistance mechanisms to rapalogs. PQR620 potently inhibits both mTORC1 (S6 phosphorylation IC50 = 0.1 µM) and mTORC2 signaling in cells, enabling comprehensive pathway interrogation [1].

Combination Therapy Studies in Lymphoma and Solid Tumors

PQR620 is an excellent tool compound for evaluating mTOR inhibition in combination with other targeted agents. In diffuse large B-cell lymphoma (DLBCL) xenograft models, PQR620 combined with the BCL2 inhibitor venetoclax demonstrated stronger antitumor activity than either agent alone [1]. PQR620 also showed significant single-agent efficacy in non-small cell lung cancer (NSCLC) xenografts, inhibiting tumor growth via mTOR-dependent and -independent mechanisms, including SphK1 inhibition and oxidative stress induction [2]. Researchers investigating synthetic lethality or combination strategies can leverage PQR620's favorable tolerability profile for chronic dosing regimens [3].

Kinase Selectivity Profiling and Off-Target Assessment

For studies requiring a highly selective mTOR inhibitor with minimal off-target kinase activity, PQR620 is a validated tool. It exhibits >1000-fold selectivity for mTOR over PI3Kα and no significant inhibition of 456 other kinases at 10 µM [1]. This selectivity profile reduces confounding pharmacological effects in phenotypic screens and signaling studies, allowing researchers to attribute observed phenotypes specifically to mTOR inhibition. This is in contrast to dual PI3K/mTOR inhibitors such as PQR530, which have broader target profiles [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for PQR620

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.